molecular formula C12H13NO2 B8334801 1-methyl-4-ethoxyquinolin-2(1H)-one

1-methyl-4-ethoxyquinolin-2(1H)-one

Cat. No.: B8334801
M. Wt: 203.24 g/mol
InChI Key: BFSLJEPRQXOIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-ethoxyquinolin-2(1H)-one is a quinolin-2-one derivative characterized by a methyl group at the N-1 position and an ethoxy substituent at the C-4 position. The quinolin-2-one scaffold is known for its pharmacological versatility, including antimicrobial, antiproliferative, and antimalarial activities .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-ethoxy-1-methylquinolin-2-one

InChI

InChI=1S/C12H13NO2/c1-3-15-11-8-12(14)13(2)10-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3

InChI Key

BFSLJEPRQXOIJB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)N(C2=CC=CC=C21)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the C-4 Position

The C-4 substituent significantly impacts physicochemical and biological properties:

Compound C-4 Substituent Key Properties Biological Activity Reference
1-Methyl-4-ethoxyquinolin-2(1H)-one Ethoxy (-OCH₂CH₃) Higher logP (lipophilicity), enhanced membrane permeability Antimalarial potential
4-Hydroxy-1-methylquinolin-2(1H)-one Hydroxy (-OH) Lower logP, hydrogen-bonding capacity Antimicrobial activity
1-Methoxyquinolin-4-one Methoxy (-OCH₃) Moderate logP, reduced steric hindrance compared to ethoxy Not reported
4-Hydroxy-7-methoxyquinolin-2(1H)-one Hydroxy + Methoxy Dual substituents modulate electronic effects and solubility Antioxidant activity

Key Observations :

  • Ethoxy vs. Hydroxy: The ethoxy group in this compound increases lipophilicity, which may improve blood-brain barrier penetration compared to hydrophilic hydroxy analogs . However, hydroxy derivatives exhibit stronger hydrogen-bonding interactions, enhancing antimicrobial efficacy in compounds like 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one (MIC: 2–4 µg/mL against S. aureus) .
  • Ethoxy vs. Methoxy : Ethoxy’s larger size may sterically hinder target binding but could prolong metabolic stability due to reduced oxidative susceptibility compared to smaller alkoxy groups .

Structural Modifications at Other Positions

N-1 Substitutions
  • Methyl vs. Benzyl: 1-Benzyl-4-hydroxy-3-phenylquinolin-2(1H)-one () shows altered pharmacokinetics due to the bulky benzyl group, which reduces solubility but may enhance receptor affinity in hydrophobic pockets .
  • Methyl vs.
C-3 and C-7 Modifications
  • Halogenation: 7-Chloro-4-methylquinolin-2(1H)-one () incorporates an electron-withdrawing chlorine atom, which may enhance oxidative stability and antiproliferative effects compared to ethoxy derivatives .
  • Triazole and Sulfonyl Groups: Compounds like 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one () and 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one () exhibit complex substituents that improve selectivity for kinase targets but may reduce synthetic accessibility .

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